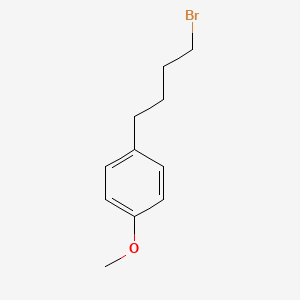
3-bromo-2-chloro-4-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-2-chloro-4-methylquinoline is a type of quinoline, which is a nitrogen-containing bicyclic compound . Quinolines are widely found throughout nature in various forms and are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
Quinoline and its derivatives have shown substantial biological activities. There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is the best . Yalgin and co-workers report the synthesis of 2-methyl-quinoline .Molecular Structure Analysis
The molecular formula of 3-bromo-2-chloro-4-methylquinoline is C10H7BrClN . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline and its derivatives exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . They are used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .Physical And Chemical Properties Analysis
The molecular weight of 3-bromo-2-chloro-4-methylquinoline is 256.53 . It is a solid substance .Aplicaciones Científicas De Investigación
Drug Discovery
Quinoline is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry . The specific compound “3-bromo-2-chloro-4-methylquinoline” could potentially be used in the development of new drugs.
Synthetic Organic Chemistry
Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . As a derivative of quinoline, “3-bromo-2-chloro-4-methylquinoline” could be used in various synthetic processes.
Biological and Pharmaceutical Activities
Numerous natural products and synthetic derivatives incorporating a quinoline scaffold exhibit a broad range of biological and pharmaceutical activities . “3-bromo-2-chloro-4-methylquinoline” could potentially share these properties.
Industrial Applications
Quinoline is an essential heterocyclic compound with potential for industrial applications . “3-bromo-2-chloro-4-methylquinoline” could potentially be used in various industrial processes.
Material Science
Quinoline compounds can be used in the field of material science . “3-bromo-2-chloro-4-methylquinoline” could potentially be used in the development of new materials.
Chromatography
Quinoline compounds can be used in chromatography . “3-bromo-2-chloro-4-methylquinoline” could potentially be used in chromatographic processes.
Mecanismo De Acción
Target of Action
Quinoline and its derivatives, to which this compound belongs, are known to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, suggesting that they interact with various biological targets .
Mode of Action
Quinoline derivatives are known to undergo various chemical reactions, such as reductive elimination and dehydrative cyclo-condensation , which may contribute to their interaction with biological targets.
Biochemical Pathways
Given the broad biological activity of quinoline derivatives , it can be inferred that multiple pathways could potentially be influenced.
Result of Action
Quinoline derivatives are known to exhibit a range of biological and pharmaceutical activities , suggesting that the effects of this compound could be diverse and context-dependent.
Safety and Hazards
Direcciones Futuras
Quinoline and its derivatives have shown substantial biological activities and there are different techniques for their synthesis . Therefore, future research could focus on developing new synthesis methods and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-2-chloro-4-methylquinoline involves the bromination and chlorination of 2-methylquinoline followed by methylation of the resulting 3-bromo-2-chloroquinoline.", "Starting Materials": [ "2-methylquinoline", "bromine", "hydrochloric acid", "sodium hydroxide", "methyl iodide" ], "Reaction": [ "Step 1: Bromination of 2-methylquinoline with bromine in the presence of hydrochloric acid to yield 3-bromo-2-methylquinoline.", "Step 2: Chlorination of 3-bromo-2-methylquinoline with hydrochloric acid and sodium hydroxide to yield 3-bromo-2-chloro-4-methylquinoline.", "Step 3: Methylation of 3-bromo-2-chloroquinoline with methyl iodide in the presence of a base to yield 3-bromo-2-chloro-4-methylquinoline." ] } | |
Número CAS |
1134335-05-9 |
Nombre del producto |
3-bromo-2-chloro-4-methylquinoline |
Fórmula molecular |
C10H7BrClN |
Peso molecular |
256.5 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



